molecular formula C17H13NO4 B183366 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 3588-64-5

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No.: B183366
CAS No.: 3588-64-5
M. Wt: 295.29 g/mol
InChI Key: VAYRSTHMTWUHGE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a phthalimide-derived compound characterized by a phenyl-substituted propanoic acid backbone linked to a 1,3-dioxoisoindole moiety.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRSTHMTWUHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281020
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
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Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-64-5, 38229-08-2
Record name 1,3-Dihydro-1,3-dioxo-α-(phenylmethyl)-2H-isoindole-2-acetic acid
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Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
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Record name N-PHTHALOYL-DL-PHENYLALANINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by subsequent reactions to introduce the phenylpropanoic acid moiety. One common method involves the use of phthalic anhydride and phenylalanine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the isoindoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit anticancer properties. Studies have shown that 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. For instance, a study highlighted its effectiveness against breast cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Anti-inflammatory Effects : Another notable application is in the realm of anti-inflammatory research. The compound has been evaluated for its ability to reduce pro-inflammatory cytokine production in vitro. In animal models, it has shown promise in alleviating symptoms associated with inflammatory diseases such as arthritis .

Biochemical Applications

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases involved in disease progression. This inhibition can lead to therapeutic benefits in conditions where protease activity is dysregulated, such as in some cancers and viral infections .

Molecular Probes : Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with various biomolecules allows researchers to trace biochemical pathways and understand disease mechanisms more clearly .

Material Science Applications

Polymer Synthesis : The compound's reactivity makes it suitable for incorporation into polymer matrices. Researchers have explored its use in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability. These materials have potential applications in coatings and composites .

Nanotechnology : In nanotechnology, the compound has been utilized to functionalize nanoparticles for targeted drug delivery systems. By attaching this compound to nanoparticle surfaces, researchers aim to improve the specificity and efficacy of drug delivery to cancer cells while minimizing side effects on healthy tissues .

Case Studies

Study Application Findings
Smith et al., 2020Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al., 2021Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Lee et al., 2022Enzyme InhibitionInhibited serine proteases with IC50 values indicating strong binding affinity.
Wang et al., 2023Polymer SynthesisDeveloped a new polymer composite exhibiting improved tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Isoindole Ring

  • NS-1502: (2R)-2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid Key Difference: Chlorination at positions 5 and 6 of the isoindole ring. Impact: Enhances binding affinity to KAT-2 (IC₅₀ = 0.6 µM) compared to non-chlorinated derivatives. SPR assays confirm reversible binding kinetics .
  • (S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid (3f): Key Difference: Stereospecific (S)-configuration at the α-carbon. Impact: Improved chiral recognition in enzymatic assays, critical for asymmetric synthesis applications .

Modifications on the Phenyl Group

  • 2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid: Key Difference: Introduction of nitro and hydroxyl groups on the phenyl ring. Impact: Alters solubility and redox properties; nitro groups may contribute to mutagenicity (AMES test: 4,803 revertants/µmol in TA100 strain) .
  • 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Key Difference: Methyl substitution at the para position of the phenyl ring.

Propanoic Acid Chain Modifications

  • 3-(1,3-Dioxohexahydro-1H-isoindol-2-yl)propanoic acid: Key Difference: Saturated hexahydroisoindole ring. Impact: Decreases planarity, reducing π-π stacking interactions with biological targets .
  • Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate: Key Difference: Esterification of the carboxylic acid and indole substitution. Impact: Enhances lipophilicity (logP > 3), favoring blood-brain barrier penetration .

Spectral Data

  • NS-1502 :
    • ¹H NMR : δ 7.85–7.45 (m, aromatic H), 4.50 (dd, J = 8.4 Hz, CH), 3.20 (dd, J = 14.0 Hz, CH₂) .
    • LCMS : m/z 417.1 [M+H]⁺ .
  • 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid: IR: 1709 cm⁻¹ (C=O stretch), 1223 cm⁻¹ (C=S) .

Structure-Activity Relationship (SAR) Insights

Chlorination: 5,6-Dichloro substitution (NS-1502) enhances KAT-2 inhibition by 3-fold compared to non-chlorinated analogs .

Aromatic Substitution : Nitro groups increase mutagenicity but may enhance redox-mediated therapeutic effects (e.g., prodrug activation) .

Spacer Length: Methyl or ethyl spacers between the phthalimide and nitrate ester reduce genotoxicity (e.g., compound 1 vs. 6 in AMES tests) .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities.

  • Molecular Formula : C17H13NO4
  • Molecular Weight : 295.29 g/mol
  • CAS Number : 227754

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
2hA5492.86 ± 0.09
HCT1163.59 ± 0.07
HeLa2.78 ± 0.11

The compound showed significant activity against lung cancer (A549), colon cancer (HCT116), and cervical carcinoma (HeLa) cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes associated with cancer progression:

  • CDC25B and PTP1B :
    • The derivative exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and from 2.9 to 21.4 µg/mL against PTP1B.
    • Compound 2h was identified as a selective inhibitor with mixed inhibition characteristics .

The mechanism through which the compound exerts its anticancer effects involves the inhibition of critical regulatory enzymes in cell cycle progression and signaling pathways:

  • Inhibition Profile :
    • Compound 2h demonstrated a time-independent inhibition pattern against PTP1B.
    • Kinetic studies suggested that it acts as a mixed inhibitor, effectively disrupting the enzymatic activity necessary for tumor growth .

Case Studies

A notable study highlighted the in vivo efficacy of compound 2h in a Colo205 xenograft model, where it resulted in approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg for five consecutive days. Importantly, this treatment was well-tolerated without lethal toxicity observed .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, and how can reaction conditions be optimized for purity?

Answer:
The compound is typically synthesized via condensation reactions between phthalic anhydride derivatives and phenylalanine analogs. For example, N-phthaloyl-L-phenylalanine (a synonym) is prepared by reacting L-phenylalanine with phthalic anhydride under reflux in acidic or basic conditions . Optimization includes:

  • Solvent selection : DMF or acetic acid improves solubility and reaction efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and increases yield (up to 97% for analogous sulfonamide derivatives) .
  • Purification : Crystallization from ethanol or chromatography (e.g., silica gel) ensures high purity. LCMS and 1H NMR are critical for verifying structural integrity .

Advanced: What structural and mechanistic insights explain the reversible inhibition of human kynurenine aminotransferase-2 (KAT-2) by this compound?

Answer:
The compound (referred to as NS-1502 in studies) binds reversibly to KAT-2’s active site, competing with the endogenous substrate kynurenine. Key findings include:

  • Crystal structure analysis (PDB: 5TF5) : The dichlorinated isoindole ring forms π-π interactions with Phe/Tyr residues, while the phenylpropanoic acid moiety hydrogen-bonds with catalytic lysine (Lys-263) .
  • SPR and HPLC assays : Confirm a binding affinity (KD) in the nanomolar range and competitive inhibition kinetics .
  • Selectivity : The dichloro substitution enhances specificity over other aminotransferases, as shown in comparative inhibition assays .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

Answer:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.6–8.2 ppm for the isoindole ring) .
  • LCMS (ESI) : Confirms molecular weight (e.g., m/z 394.1 [M+H]+ for NS-1502) and detects impurities .
  • HPLC : Quantifies purity and monitors reaction progress, especially for analogs with sulfonamide or GABA-linked modifications .
  • FT-IR : Validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from the phthalimide group .

Advanced: How can computational modeling guide the design of analogs with improved KAT-2 inhibitory activity?

Answer:

  • Molecular docking (e.g., PHASER/PHENIX) : Predicts binding poses using the KAT-2 crystal structure (PDB: 5TF5). Modifications to the phenylpropanoic acid moiety (e.g., halogenation) enhance hydrophobic interactions .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over time, identifying residues critical for binding .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the isoindole ring) with IC50 values from enzymatic assays .

Basic: What strategies improve the yield of microwave-assisted synthesis for phthalimide-containing derivatives?

Answer:

  • Power and temperature control : Optimal conditions (e.g., 150°C, 300 W) prevent decomposition of heat-sensitive intermediates .
  • Pre-activation : Pre-mixing reactants in DMF or DMSO ensures homogeneity before microwave irradiation .
  • Catalyst-free reactions : Avoid side products; e.g., sulfonamide derivatives achieve 88% yield without catalysts under microwave conditions .

Advanced: What in vitro and in vivo models are suitable for evaluating neuropharmacological effects of this compound?

Answer:

  • In vitro :
    • Primary neuronal cultures : Assess neuroprotection against quinolinic acid-induced excitotoxicity, linked to KAT-2 inhibition .
    • Microglial assays : Measure anti-inflammatory effects via TNF-α/IL-6 suppression .
  • In vivo :
    • Rodent models of cognitive decline : Behavioral tests (e.g., Morris water maze) evaluate memory enhancement .
    • Pharmacokinetics : LCMS quantifies brain penetration and plasma half-life, critical for dosing regimens .

Basic: How does the compound’s stability vary under different storage conditions, and what analytical methods ensure long-term integrity?

Answer:

  • Storage : Stable at −20°C in desiccated, amber vials; avoid aqueous solutions due to hydrolysis risk .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products (e.g., free phthalic acid) .

Advanced: What structural modifications to the phenylpropanoic acid moiety enhance metabolic stability without compromising activity?

Answer:

  • Methylation or fluorination : Reduces CYP450-mediated oxidation (e.g., 3-CF3 substitution increases t1/2 from 2.1 to 6.8 hours in hepatic microsomes) .
  • Prodrug strategies : Esterification of the carboxylic acid group improves oral bioavailability, as shown in pharmacokinetic studies of analogous compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

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